molecular formula C13H12N2O2 B7721298 N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide

N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide

Cat. No.: B7721298
M. Wt: 228.25 g/mol
InChI Key: JKIMHGBCEPLGQE-UHFFFAOYSA-N
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Description

N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide is an organic compound characterized by a biphenyl structure with hydroxyl groups and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide typically involves the oxidative coupling of phenol derivatives. One common method includes the reaction of 2,6-di-tert-butylphenol with oxygen to form a diphenoquinone intermediate, which is then reduced and dealkylated to yield the desired biphenyl compound .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale oxidative coupling reactions, followed by purification steps to isolate the pure product. The use of specific catalysts and controlled reaction conditions is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboximidamide group can interact with nucleophilic sites on proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Uniqueness: N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

N'-hydroxy-4-(4-hydroxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-13(15-17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16-17H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIMHGBCEPLGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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